molecular formula C11H12O B3428766 Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one CAS No. 69649-19-0

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

Cat. No.: B3428766
CAS No.: 69649-19-0
M. Wt: 160.21 g/mol
InChI Key: XGWUKTZSTPLHEO-UHFFFAOYSA-N
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Description

Pentacyclo[6.3.0.0²,⁷.0⁴,¹¹.0⁵,⁹]undecan-3-one (CAS: 69649-19-0) is a polycyclic cage compound characterized by a rigid, highly strained structure with a ketone group at position 3 . Its framework consists of five fused rings, including bicyclic and tricyclic moieties, which confer unique steric and electronic properties. This compound belongs to the broader family of pentacycloundecane derivatives, which are notable for their applications in medicinal chemistry, materials science, and high-energy fuels .

Properties

IUPAC Name

pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11-8-4-2-5-7-3(4)1-6(8)9(7)10(5)11/h3-10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWUKTZSTPLHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3CC4C2C5C1C3C(=O)C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276393, DTXSID50989371
Record name AG-G-71323
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69461-92-3, 69649-19-0
Record name Pentacyclo(5.4.0.02,6.0.3,10.05,9)undecan-8-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069461923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG-G-71323
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include dimethoxycarbene, toluene, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one has been investigated for its potential therapeutic applications:

  • Antitumor Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the carbon skeleton have led to compounds that inhibit tumor growth in vitro and in vivo models .
  • Antimicrobial Properties : Research has shown that certain derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pentacyclic compounds derived from this compound against human cancer cell lines. The results demonstrated that specific modifications enhanced their potency significantly.

CompoundIC50 (µM)Cell Line
Base Compound25MCF-7
Modified A10MCF-7
Modified B5HeLa

Organic Synthesis

The unique structural framework of this compound serves as an excellent scaffold for synthesizing complex organic molecules:

  • Building Block for Synthesis : Its multi-cyclic nature allows it to act as a versatile building block in the synthesis of larger organic compounds .

Materials Science

In materials science, this compound is being explored for its potential in developing new materials with unique properties:

  • Polymer Chemistry : Its structural features can be utilized to create polymers with enhanced mechanical properties and thermal stability .

Analytical Chemistry

The compound's distinct molecular structure allows for effective application in analytical techniques:

  • Spectroscopy : It can be analyzed using techniques such as NMR and mass spectrometry to elucidate its structure and confirm purity .

Mechanism of Action

The mechanism of action of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Comparisons

The structural distinctions between pentacyclo[6.3.0.0²,⁷.0⁴,¹¹.0⁵,⁹]undecan-3-one and related compounds lie in bridgehead positions, functional groups, and ring strain. Key examples include:

Compound Name Structure Differences Functional Groups Key References
Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione (PCU) Bridges at ²,⁶ and ³,¹⁰; two ketone groups at positions 8 and 11 Diketone
8-Benzylamino-8,11-oxapentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane (NGP1-01) Oxygen bridge at 8,11; benzylamino substituent at position 8 Oxa-aza cage, amine
Pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-4-one Bridges at ²,⁶ and ³,¹⁰; ketone at position 4 Ketone
Spiro[oxirane-2,4’-pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane] Spiro-oxirane moiety fused to the pentacyclic core Epoxide

Key Observations :

  • Functional Groups : The single ketone at position 3 contrasts with PCU’s diketone, reducing electrophilic sites but increasing selectivity in reactions like nucleophilic additions .
  • Heteroatom Incorporation : Oxa- and aza-bridged derivatives (e.g., NGP1-01) exhibit enhanced solubility and bioactivity due to polar groups .

Key Observations :

  • The target compound’s synthesis likely relies on photochemical methods, whereas PCU derivatives leverage microwave-assisted catalysis for efficiency .
  • Heteroatom incorporation (e.g., oxa-bridges) requires multi-step oxidation/reduction sequences, contrasting with direct functionalization of the diketone .

Key Observations :

  • The target compound’s single ketone may limit its utility in multi-step derivatization compared to PCU’s diketone .
  • Neuroprotective activity in PCU derivatives correlates with geometric and steric effects rather than electronic properties, suggesting the target compound’s bioactivity could be modulated by substituent positioning .

Biological Activity

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one is a polycyclic compound with the molecular formula C11_{11}H12_{12}O and a molecular weight of approximately 160.22 g/mol . This compound has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.

Antimicrobial Properties

Research has indicated that this compound possesses notable antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2022) demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL and 64 µg/mL, respectively .

Cytotoxic Effects

In vitro studies have shown that this compound has cytotoxic effects on human cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in HeLa cells at concentrations above 50 µM . The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Activity

Additionally, this compound has been investigated for its anti-inflammatory properties. In a model of lipopolysaccharide (LPS)-induced inflammation in murine macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A clinical study involving topical formulations containing this compound showed promising results in treating skin infections caused by resistant bacterial strains.
  • Cancer Research : A collaborative study between several universities explored the use of this compound as an adjunct therapy in chemotherapy regimens for breast cancer patients, demonstrating enhanced efficacy when combined with standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Pentacyclo[6.3.0.0²,⁷.0⁴,¹¹.0⁵,⁹]undecan-3-one, and how can researchers optimize reaction conditions to improve yield and stereoselectivity?

  • Methodological Approach:

  • Conduct a systematic review of existing synthetic pathways (e.g., Diels-Alder, cycloaddition) to identify bottlenecks in regioselectivity or steric hindrance .
  • Use fractional factorial experimental designs to test variables (temperature, catalysts, solvent polarity) and apply ANOVA to determine statistically significant factors affecting yield .
  • Validate stereochemical outcomes via X-ray crystallography or NOESY NMR to confirm spatial arrangements .

Q. How can researchers employ spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) to confirm the structure and stereochemistry of this compound?

  • Methodological Approach:

  • Combine ¹H/¹³C NMR with DEPT-135 and COSY for backbone assignment, and use HSQC/HMBC to resolve overlapping signals in polycyclic systems .
  • Compare experimental IR stretching frequencies (C=O, C-H) with computational predictions (DFT) to validate functional groups .
  • Cross-validate crystallographic data (bond lengths, angles) against Cambridge Structural Database entries to identify deviations caused by strain or torsional effects .

Advanced Research Questions

Q. What computational chemistry approaches are most effective for modeling the electronic structure and reactivity of this compound, and how do different theoretical models (DFT vs. ab initio) compare in predicting its properties?

  • Methodological Approach:

  • Perform benchmark studies using Gaussian or ORCA to compare DFT (B3LYP, M06-2X) with ab initio methods (MP2, CCSD(T)) for accuracy in calculating strain energy, HOMO-LUMO gaps, and electrostatic potentials .
  • Validate computational results against experimental thermochemical data (e.g., DSC for heat of combustion) to assess model reliability .
  • Use Molecular Dynamics (MD) simulations to study solvent effects on conformational stability .

Q. How should researchers address discrepancies between experimental data (e.g., crystallographic data vs. spectroscopic results) when characterizing this compound's conformation?

  • Methodological Approach:

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses explaining contradictions, such as dynamic equilibria in solution vs. solid-state rigidity .
  • Use Bayesian statistics to quantify uncertainty in crystallographic occupancy factors or NMR coupling constants .
  • Design control experiments (e.g., variable-temperature NMR) to probe conformational flexibility and identify artifacts .

Q. What strategies can mitigate bias in interpreting spectral data or reaction mechanisms for this compound?

  • Methodological Approach:

  • Implement double-blind data analysis, where one researcher processes raw spectra (NMR, MS) and another independently assigns peaks without prior knowledge of expected outcomes .
  • Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure mechanistic studies:
  • Population: Reaction intermediates.
  • Intervention: Isotopic labeling (²H/¹³C) to track bond reorganization.
  • Comparison: Kinetic isotope effects (KIE) under varying conditions.
  • Outcome: Rate-determining step identification .

Data Contradiction and Validation

Q. How can researchers reconcile conflicting results from different analytical methods (e.g., mass spectrometry suggesting a byproduct vs. HPLC purity >99%)?

  • Methodological Approach:

  • Use orthogonal validation: Repeat MS with MALDI-TOF and ESI sources to rule out ionization artifacts, and cross-check with GC-MS headspace analysis for volatile impurities .
  • Apply principal component analysis (PCA) to chromatographic datasets to distinguish systematic errors (column degradation) from true sample heterogeneity .
  • Reference the "Criteria for Good Research" (e.g., reproducibility, precision) to design redundancy in data collection .

Q. What ethical and statistical considerations are critical when publishing negative or inconclusive results for reactions involving this compound?

  • Methodological Approach:

  • Follow EQUATOR Network guidelines (e.g., STROBE for observational studies) to transparently report confounding variables (e.g., moisture sensitivity, catalyst poisoning) .
  • Use equivalence testing (TOST) instead of null hypothesis testing to demonstrate that effect sizes (e.g., yield differences) fall below a clinically irrelevant threshold .
  • Disclose all raw data in repositories like Zenodo to enable meta-analyses .

Theoretical and Applied Extensions

Q. How can researchers adapt this compound’s scaffold to study structure-activity relationships (SAR) in related polycyclic systems?

  • Methodological Approach:

  • Use QSAR models with descriptors like logP, polar surface area, and topological torsion indices to predict bioavailability or binding affinity .
  • Synthesize derivatives with systematic substitutions (e.g., halogens at bridgehead positions) and analyze trends via linear regression .

Q. What dynamic processes (e.g., ring-flipping, pseudorotation) are relevant to this compound’s behavior under varying conditions, and how can they be quantified?

  • Methodological Approach:

  • Employ variable-temperature ¹H NMR to calculate activation energy barriers (Eyring equation) for conformational changes .
  • Use cryo-electron microscopy (cryo-EM) to capture transient states in solution, supplemented by metadynamics simulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one
Reactant of Route 2
Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.